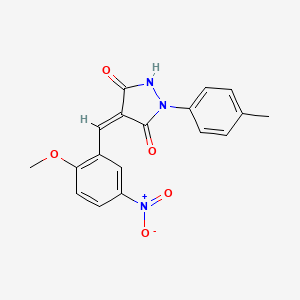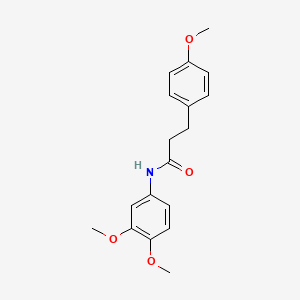![molecular formula C9H14N6OS B5189701 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)
2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase B (PKB), which is involved in the regulation of cell growth, proliferation, and survival. The compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer.
作用機序
The mechanism of action of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide involves the inhibition of this compound, which is a key signaling molecule in the PI3K/Akt/mTOR pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By blocking the activity of this compound, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other kinases, such as PDK1 and SGK, which are also involved in the PI3K/Akt/mTOR pathway. The compound has also been shown to have anti-inflammatory and neuroprotective effects, and may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide in lab experiments is its potency and specificity. The compound has been shown to be a highly selective inhibitor of this compound, with minimal off-target effects. This makes it a valuable tool for studying the role of this compound in various biological processes. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Careful optimization of experimental conditions is therefore necessary to ensure accurate and reliable results.
将来の方向性
There are several potential future directions for the research and development of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide. One area of interest is the development of more potent and selective inhibitors of this compound, which could have even greater therapeutic potential. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, which could lead to the identification of new targets for drug development. Finally, the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders, could be explored further.
合成法
The synthesis of 2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide involves the reaction of 4-morpholinyl-3-pyridazinamine with thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds via a series of intermediate steps, including the formation of hydrazinecarbothioamide and its subsequent reaction with 4-morpholinyl-3-pyridazinamine.
科学的研究の応用
2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of this compound, which is overexpressed in many types of cancer. The compound has also demonstrated synergistic effects when used in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy.
特性
IUPAC Name |
[(6-morpholin-4-ylpyridazin-3-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6OS/c10-9(17)14-12-7-1-2-8(13-11-7)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,11,12)(H3,10,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTDROYZJYZVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5189622.png)
![5-[6-(cycloheptylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B5189635.png)
![ethyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5189636.png)
![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5189641.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5189649.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-mesitylacetamide](/img/structure/B5189657.png)
![N-(2-furylmethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5189668.png)
![(3aS*,5S*,9aS*)-5-(2,4-dimethoxyphenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5189669.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)
![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5189693.png)


